molecular formula C23H21ClN2O4 B12163299 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12163299
M. Wt: 424.9 g/mol
InChI Key: UXEWOGXOGNVDIM-UHFFFAOYSA-N
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Description

The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable phthalic anhydride derivative with an amine.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide in the presence of a base to introduce the cyclopropyl moiety.

    Attachment of the Piperidine Ring: The piperidine ring, substituted with a 4-chlorophenyl group, is introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the piperidine derivative with the isoindole core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying receptor-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperidine and isoindole moieties may facilitate binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
  • 5-{[4-(4-methylphenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione

Uniqueness

The unique combination of the 4-chlorophenyl group and the isoindole core in 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione may confer specific biological activities not seen in its analogs. This uniqueness can be attributed to the electronic and steric effects introduced by the chlorine atom, which can influence the compound’s interaction with biological targets.

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-cyclopropylisoindole-1,3-dione

InChI

InChI=1S/C23H21ClN2O4/c24-16-4-2-15(3-5-16)23(30)9-11-25(12-10-23)20(27)14-1-8-18-19(13-14)22(29)26(21(18)28)17-6-7-17/h1-5,8,13,17,30H,6-7,9-12H2

InChI Key

UXEWOGXOGNVDIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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